molecular formula C17H16F2N2O4S B12691253 Benzoyl thiothymidine CAS No. 132776-22-8

Benzoyl thiothymidine

Cat. No.: B12691253
CAS No.: 132776-22-8
M. Wt: 382.4 g/mol
InChI Key: LMKYYYQFAXLDEJ-GUIRCDHDSA-N
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Description

Benzoyl thiothymidine is a modified nucleoside analog where the thymidine base is substituted with a thiocarbonyl group and a benzoyl group

Chemical Reactions Analysis

Types of Reactions: Benzoyl thiothymidine undergoes several types of chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group back to a hydroxyl group.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the thiocarbonyl and benzoyl groups, which confer distinct chemical and biological properties. The benzoyl group provides additional stability and protection during synthesis, while the thiocarbonyl group enhances its reactivity and binding affinity to metal ions .

Properties

CAS No.

132776-22-8

Molecular Formula

C17H16F2N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-difluoro-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C17H16F2N2O4S/c1-9-7-21(17(23)20-14(9)26)15-13(19)12(18)11(25-15)8-24-16(22)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3,(H,20,23,26)/t11-,12-,13+,15-/m1/s1

InChI Key

LMKYYYQFAXLDEJ-GUIRCDHDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)F)F

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)F)F

Origin of Product

United States

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